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Compound of Interest

Compound Name: Hex-5-en-1-amine

Cat. No.: B1268122

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Hex-5-en-1-amine, a versatile bifunctional molecule featuring a primary amine and a terminal
alkene. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics of this compound is crucial for its identification,
characterization, and application in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of Hex-5-en-1-amine.

Table 1: *H NMR Spectral Data of Hex-5-en-1-amine
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~5.8 m 1H H-5

~5.0 m 2H H-6

~2.7 t 2H H-1

~2.1 q 2H H-4

~1.5 m 2H H-2

~1.4 m 2H H-3

~1.2 (broad s) 2H -NH:z

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary depending on solvent and experimental conditions.

. 13 -5-en-1- I
Chemical Shift (6, ppm) Assignment
~138.5 C-5
~114.8 C-6
~42.0 C-1
~33.5 C-4
~33.0 C-2
~26.5 C-3

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary depending on solvent and experimental conditions.

Table 3: Key IR Absorption Bands for Hex-5-en-1-amine
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (asymmetric and

3300-3500 Medium, Sharp _

symmetric)
3080 Medium =C-H Stretch
2850-2960 Strong C-H Stretch (alkane)
1640 Medium C=C Stretch
1590-1650 Medium N-H Bend (scissoring)
910 & 990 Strong =C-H Bend (out-of-plane)
1000-1250 Medium-Weak C-N Stretch
m/z Proposed Fragment lon
99 [M]* (Molecular lon)
82 [M-NHs]*
55 [CaH7]*
41 [C3Hs]*
30 [CHz2NHz]* (Base Peak)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for the structural elucidation of

Hex-5-en-1-amine.

Methodology:
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e Sample Preparation: A sample of Hex-5-en-1-amine (5-10 mg for *H NMR, 20-50 mg for :3C
NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an
internal standard (& = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 1H NMR Acquisition: The instrument is tuned and shimmed to achieve optimal magnetic field
homogeneity. A standard proton pulse sequence is utilized with a spectral width sufficient to
cover the expected chemical shift range (typically 0-10 ppm).

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
single lines for each unique carbon atom. A wider spectral width (typically 0-150 ppm) is
employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise
ratio due to the low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in Hex-5-en-1-amine.
Methodology:

o Sample Preparation (Neat Liquid): As Hex-5-en-1-amine is a liquid at room temperature, a
"neat" spectrum can be obtained. A single drop of the neat liquid is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

e Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to
subtract any atmospheric or instrumental interferences.

o Sample Spectrum: The prepared salt plates containing the sample are placed in the
spectrometer's sample holder. The spectrum is acquired over the mid-IR range (typically
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4000-400 cm~1). Multiple scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Hex-5-en-1-amine.
Methodology:

o Sample Introduction: Due to its volatility, Hex-5-en-1-amine can be introduced into the mass
spectrometer via direct injection or coupled with a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is typically employed. The sample molecules in the gas
phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M*) and
the characteristic fragment ions. The fragmentation pattern provides valuable information for
structural elucidation.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like Hex-5-en-1-amine.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Hex-5-en-1-amine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268122#spectroscopic-data-of-hex-5-en-1-amine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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